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Compound of Interest

Compound Name: Delamanid-d4-1

Cat. No.: B12371998 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing

Delamanid-d4, a deuterium-labeled internal standard, in the assessment of drug-drug

interactions (DDIs) involving the anti-tuberculosis agent Delamanid.

Introduction
Delamanid is a critical therapeutic agent for the treatment of multidrug-resistant tuberculosis

(MDR-TB). It functions as a prodrug, activated by the mycobacterial F420 coenzyme system, to

inhibit the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[1][2]

Understanding the potential for drug-drug interactions is paramount for ensuring the safe and

effective use of Delamanid, especially in patient populations that may be receiving concomitant

medications for other conditions, such as HIV.[3][4]

Delamanid is primarily metabolized by albumin and to a lesser extent by cytochrome P450

(CYP) 3A4.[5] Therefore, co-administration with strong inducers or inhibitors of this enzyme can

potentially alter Delamanid's plasma concentrations, impacting its efficacy and safety profile.

Stable isotope-labeled internal standards, such as Delamanid-d4, are indispensable tools in

pharmacokinetic (PK) studies to accurately quantify drug concentrations in biological matrices,

thereby providing reliable data for DDI assessment.
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Delamanid-d4 serves as an ideal internal standard for the bioanalysis of Delamanid in DDI

studies due to its identical chemical properties and chromatographic behavior to the unlabeled

drug. Its distinct mass-to-charge ratio (m/z) allows for precise quantification using liquid

chromatography-tandem mass spectrometry (LC-MS/MS), minimizing matrix effects and

improving the accuracy and precision of the analytical method.

The primary application of Delamanid-d4 in this context is to provide a robust analytical method

for quantifying Delamanid concentrations in plasma samples from clinical DDI studies. By

comparing the pharmacokinetic parameters of Delamanid in the presence and absence of a co-

administered drug, researchers can determine the extent of any potential interaction.

Quantitative Data on Delamanid Drug-Drug
Interactions
The following tables summarize the pharmacokinetic data from clinical studies investigating the

drug-drug interactions of Delamanid with various antiretroviral and anti-tuberculosis drugs.

Table 1: Pharmacokinetic Interaction between Delamanid and Antiretroviral Agents

Co-administered
Drug

Analyte N
Geometric Mean
Ratio (GMR) (90%
CI)

Cmax

Lopinavir/Ritonavir Delamanid 12 1.18 (1.04 - 1.34)

Lopinavir 12 1.05 (0.98 - 1.12)

Ritonavir 12 0.96 (0.88 - 1.04)

AUCτ

Lopinavir/Ritonavir Delamanid 12 1.22 (1.09 - 1.37)

Lopinavir 12 1.04 (0.98 - 1.10)

Ritonavir 12 1.03 (0.96 - 1.11)
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Source: Mallikaarjun S, et al. Antimicrob Agents Chemother. 2016. Cmax: Maximum plasma

concentration; AUCτ: Area under the plasma concentration-time curve over a dosing interval. A

GMR with a 90% CI falling within the range of 0.80-1.25 is generally considered to indicate no

clinically significant interaction.

Table 2: Pharmacokinetic Interaction between Delamanid and Anti-Tuberculosis Drugs

Co-administered
Drug Combination

Analyte N
Geometric Mean
Ratio (GMR) (90%
CI)

Cmax

Ethambutol + Rifater

(Rifampicin, Isoniazid,

Pyrazinamide)

Delamanid 14 0.58 (0.47 - 0.72)

Rifampicin 14 1.01 (0.91 - 1.12)

Isoniazid 14 1.02 (0.95 - 1.10)

Pyrazinamide 14 1.02 (0.97 - 1.07)

Ethambutol 14 1.25 (1.15 - 1.36)

AUCτ

Ethambutol + Rifater

(Rifampicin, Isoniazid,

Pyrazinamide)

Delamanid 14 0.53 (0.43 - 0.65)

Rifampicin 14 1.01 (0.93 - 1.10)

Isoniazid 14 1.01 (0.95 - 1.08)

Pyrazinamide 14 1.02 (0.98 - 1.06)

Ethambutol 14 1.26 (1.17 - 1.36)

Source: Mallikaarjun S, et al. Antimicrob Agents Chemother. 2016. Cmax: Maximum plasma

concentration; AUCτ: Area under the plasma concentration-time curve over a dosing interval.

Rifater is a fixed-dose combination of rifampicin, isoniazid, and pyrazinamide.
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Signaling Pathways and Experimental Workflows
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Caption: Simplified metabolic pathway of Delamanid.

Experimental Workflow for a DDI Study Using
Delamanid-d4
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Caption: General workflow for a drug-drug interaction study.
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Experimental Protocols
Protocol 1: Clinical Drug-Drug Interaction Study Design
This protocol outlines a typical crossover study design to evaluate the effect of a co-

administered drug on the pharmacokinetics of Delamanid.

1. Subject Recruitment:

Recruit a cohort of healthy adult volunteers.

Obtain informed consent from all participants.

Conduct a comprehensive health screening to ensure subjects meet the inclusion and

exclusion criteria.

2. Study Periods:

Period 1 (Reference):

Administer a single oral dose of Delamanid (e.g., 100 mg) to the subjects.

Collect serial blood samples at predefined time points (e.g., pre-dose, and 1, 2, 4, 6, 8, 12,

24, 48, 72 hours post-dose).

Process blood samples to obtain plasma and store at -80°C until analysis.

Washout Period:

Implement a washout period of sufficient duration (e.g., 14 days) to ensure complete

elimination of Delamanid from the subjects' systems.

Period 2 (Test):

Administer the co-administered drug for a specified duration to reach steady-state

concentrations.

On the final day of co-administration, administer a single oral dose of Delamanid (e.g., 100

mg).
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Collect serial blood samples at the same predefined time points as in Period 1.

Process and store plasma samples as described above.

3. Diet and Concomitant Medications:

Standardize meals for all subjects during the study periods.

Prohibit the use of any concomitant medications that could potentially interfere with the

pharmacokinetics of Delamanid or the co-administered drug.

Protocol 2: Bioanalytical Method for Delamanid
Quantification using LC-MS/MS
This protocol describes the quantification of Delamanid in human plasma using Delamanid-d4

as an internal standard.

1. Materials and Reagents:

Delamanid reference standard

Delamanid-d4 internal standard

Human plasma (drug-free)

Acetonitrile (HPLC grade)

Formic acid (LC-MS grade)

Water (LC-MS grade)

2. Preparation of Stock and Working Solutions:

Prepare stock solutions of Delamanid and Delamanid-d4 in a suitable organic solvent (e.g.,

methanol or DMSO).

Prepare a series of working solutions of Delamanid by serial dilution of the stock solution to

create calibration standards.
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Prepare a working solution of Delamanid-d4 at a fixed concentration.

3. Sample Preparation:

Thaw plasma samples at room temperature.

Aliquot 100 µL of plasma sample, calibration standard, or quality control sample into a

microcentrifuge tube.

Add 10 µL of the Delamanid-d4 internal standard working solution to each tube (except for

blank samples).

Add 300 µL of acetonitrile to precipitate plasma proteins.

Vortex mix for 1 minute.

Centrifuge at 14,000 rpm for 10 minutes.

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of

nitrogen.

Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Analysis:

Liquid Chromatography:

Use a C18 analytical column (e.g., Waters Xterra MS C18, 5.0 µm, 100 mm × 2.1 mm).

Employ a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water

and (B) 0.1% formic acid in acetonitrile.

Set the flow rate to 0.3 mL/min.

Tandem Mass Spectrometry:

Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in

positive ion mode.
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Monitor the following multiple reaction monitoring (MRM) transitions:

Delamanid: Precursor ion > Product ion (specific m/z values to be determined based on

the instrument)

Delamanid-d4: Precursor ion > Product ion (specific m/z values to be determined based

on the instrument)

Optimize instrument parameters (e.g., declustering potential, collision energy) for

maximum signal intensity.

5. Data Analysis:

Integrate the peak areas for Delamanid and Delamanid-d4.

Calculate the peak area ratio of Delamanid to Delamanid-d4.

Construct a calibration curve by plotting the peak area ratio versus the concentration of the

calibration standards.

Determine the concentration of Delamanid in the unknown samples by interpolating their

peak area ratios from the calibration curve.

Calculate the pharmacokinetic parameters (Cmax, AUC) using appropriate software (e.g.,

WinNonlin).

6. Method Validation:

Validate the bioanalytical method according to regulatory guidelines (e.g., FDA or EMA) for

linearity, accuracy, precision, selectivity, recovery, and stability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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